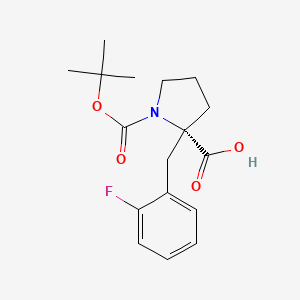

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

描述

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a fluorobenzyl substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and the pyrrolidine intermediate.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

科学研究应用

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorobenzyl group can enhance binding affinity to certain molecular targets, while the pyrrolidine ring can provide structural stability.

相似化合物的比较

Similar Compounds

(S)-1-(tert-Butoxycarbonyl)-2-(benzyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can enhance its reactivity and binding affinity in various applications, making it distinct from its analogs.

生物活性

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 2-fluorobenzyl moiety. This structural configuration contributes to its stability and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-α isoform. This inhibition is crucial as PI3-kinases are involved in various cellular processes, including growth, proliferation, and survival. The selectivity of this compound for specific isoforms suggests potential therapeutic applications in cancer treatment and inflammatory diseases .

Biological Activity

- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation through its action on the PI3K pathway. Studies have demonstrated that it can significantly reduce the growth of cancer cells in vitro and in vivo models .

- Anti-inflammatory Effects : By modulating the PI3K signaling pathway, this compound may also exert anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

- Selectivity Profile : The selectivity for Class I PI3K isoforms suggests that this compound could minimize side effects associated with broader kinase inhibition, which is often a concern in cancer therapies .

Case Study 1: Inhibition of Tumor Growth

A study evaluated the impact of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of non-fluorinated analogs, highlighting the importance of the fluorine substitution .

Case Study 2: In Vivo Efficacy

In an animal model of cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors, further supporting its potential as an antitumor agent .

Data Table: Biological Activity Summary

常见问题

Q. Basic: What are the critical identifiers and physicochemical properties of this compound?

The compound is identified as Boc-(S)-α-(2-fluorobenzyl)-proline with CAS 1217635-13-6, molecular formula C₁₇H₂₁FNO₄, and molecular weight 323.36 g/mol . Key properties include:

- Solubility : Limited solubility in aqueous buffers; optimal dissolution requires organic solvents (e.g., DMSO, ethanol) with heating (37°C) and sonication .

- Storage : Store solid at -20°C; stock solutions in DMSO should be aliquoted and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to avoid freeze-thaw degradation .

Q. Basic: What safety measures are essential for handling this compound?

The compound is classified under GHS as:

- H302 : Harmful if swallowed.

- H315/H319 : Causes skin/eye irritation.

- H335 : May cause respiratory irritation .

Methodological precautions :

- Use PPE: Nitrile gloves, safety goggles, and lab coats.

- Work in a fume hood to minimize inhalation risks.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. Advanced: How can researchers validate the stereochemical purity of this compound?

The (S)-configuration is critical for biological activity. Recommended methods:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase. Compare retention times with R-isomer standards .

- Optical Rotation : Measure specific rotation (e.g., in methanol) and cross-reference literature values for enantiomeric excess .

Q. Advanced: What synthetic routes are reported for this compound, and how can yields be optimized?

Key steps :

- Boc Protection : Introduce tert-butoxycarbonyl (Boc) to the pyrrolidine nitrogen under anhydrous conditions using Boc₂O and DMAP in THF .

- Coupling Reaction : Attach the 2-fluorobenzyl group via palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C) .

Yield optimization strategies :

- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitor reaction progress by LCMS (expected [M+H]⁺ at m/z 324.4) .

Q. Basic: How should stock solutions be prepared to ensure stability?

- Step 1 : Weigh the compound in a glass vial and add pre-warmed (37°C) DMSO.

- Step 2 : Sonicate for 10–15 minutes until fully dissolved.

- Step 3 : Aliquot into small volumes (e.g., 25 µL) to avoid repeated freeze-thaw cycles .

Note : Turbid solutions indicate precipitation; centrifuge at 10,000 rpm for 5 minutes before use .

Q. Advanced: How does the 2-fluorobenzyl substituent influence the compound’s reactivity in downstream applications?

The electron-withdrawing fluorine atom enhances:

- Metabolic Stability : Reduces oxidative metabolism in biological systems.

- Binding Affinity : Improves interactions with hydrophobic pockets in enzyme targets (e.g., proteases) .

Experimental validation :

- Perform comparative assays with non-fluorinated analogs using enzyme inhibition studies (IC₅₀ measurements) .

Q. Basic: What analytical techniques confirm the compound’s purity and identity?

- LCMS : Verify molecular ion ([M+H]⁺ at m/z 324.4) and assess purity (>95% by UV at 254 nm) .

- ¹H/¹³C NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm) and fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) .

Q. Advanced: How can researchers resolve contradictions in solubility data across literature sources?

Discrepancies may arise from:

- Solvent Polarity : Test solubility in DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy (λmax ~260 nm).

- Temperature Effects : Compare dissolution at 25°C vs. 37°C with sonication .

Recommendation : Publish detailed protocols with solvent ratios, temperatures, and sonication times to standardize reporting .

Q. Advanced: What strategies mitigate racemization during synthetic steps?

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization.

- Chiral Auxiliaries : Use (S)-proline-derived intermediates to retain configuration .

- Monitor Enantiopurity : Regularly check via chiral HPLC during synthesis .

Q. Basic: What are the disposal protocols for this compound?

属性

IUPAC Name |

(2S)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRPTZRVQXTAPK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428015 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217635-13-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。